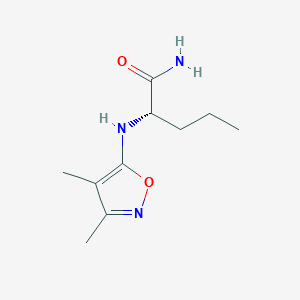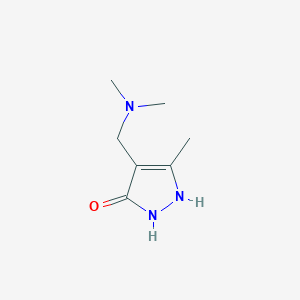![molecular formula C41H45OP B12869754 (1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)
(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine is a chiral phosphine ligand known for its application in asymmetric catalysis. This compound is characterized by its unique structure, which includes a binaphthyl backbone and a mesityloxy group, making it highly effective in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine typically involves the reaction of a binaphthyl derivative with a phosphine reagent. One common method includes the use of a base-catalyzed hydrophosphination reaction, where terminal alkynes undergo double hydrophosphination with HPPh2 and catalytic potassium hexamethyldisilazane (KHMDS) to generate the desired phosphine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound’s high quality.
Chemical Reactions Analysis
Types of Reactions
(1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often in the presence of reducing agents like hydrogen or hydrides.
Substitution: The phosphine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or sodium borohydride, and various electrophiles for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine has a wide range of applications in scientific research, including:
Biology: The compound’s chiral properties make it valuable in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents, especially those requiring high enantioselectivity.
Industry: The compound is employed in the production of fine chemicals and specialty materials, where precise control over stereochemistry is crucial.
Mechanism of Action
The mechanism by which (1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, forming complexes that facilitate various chemical transformations. The binaphthyl backbone and mesityloxy group enhance the ligand’s ability to induce chirality in the resulting products, making it highly effective in asymmetric catalysis .
Comparison with Similar Compounds
Similar Compounds
- Bis(dimethylphosphino)methane (DMPM)
- Bis(dicyclohexylphosphino)methane
- Bis(diphenylphosphino)methane (DPM)
Uniqueness
Compared to these similar compounds, (1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine stands out due to its unique binaphthyl backbone and mesityloxy group. These structural features enhance its chiral properties and make it particularly effective in asymmetric catalysis, providing higher enantioselectivity and reactivity in various chemical reactions .
Properties
Molecular Formula |
C41H45OP |
|---|---|
Molecular Weight |
584.8 g/mol |
IUPAC Name |
dicyclohexyl-[1-[2-(2,4,6-trimethylphenoxy)naphthalen-1-yl]naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C41H45OP/c1-28-26-29(2)41(30(3)27-28)42-37-24-22-31-14-10-12-20-35(31)39(37)40-36-21-13-11-15-32(36)23-25-38(40)43(33-16-6-4-7-17-33)34-18-8-5-9-19-34/h10-15,20-27,33-34H,4-9,16-19H2,1-3H3 |
InChI Key |
CUIWLSWJIZONEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6CCCCC6)C7CCCCC7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


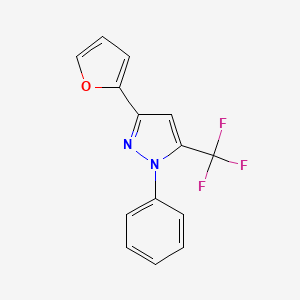
![7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)
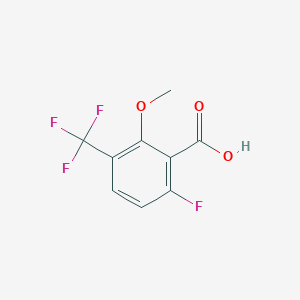
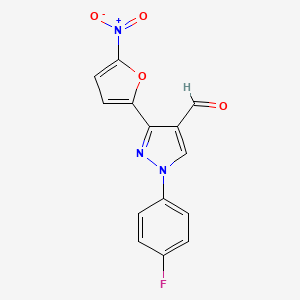
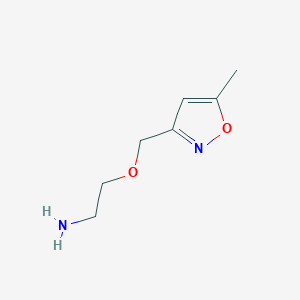
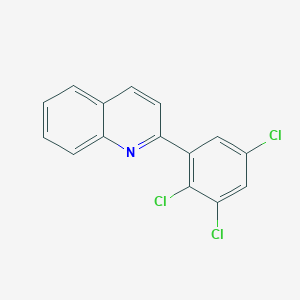
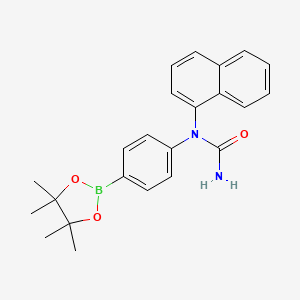
![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
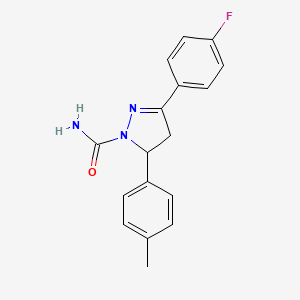
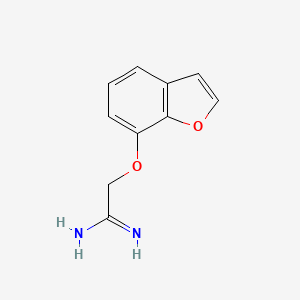
![1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869734.png)
